Indophenol blue
Overview
Description
Indophenol blue is an organic compound with the formula ( \text{C}{18}\text{H}{16}\text{N}_2\text{O} ). It is a deep blue dye that is commonly used in various analytical chemistry applications. The compound is a product of the Berthelot reaction, which is a well-known test for the presence of ammonia. This compound is also known for its use in colorimetric assays to measure nitrogen-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indophenol blue is synthesized through the reaction of phenol with hypochlorite in the presence of ammonia. The reaction occurs in a strongly alkaline solution where ammonium nitrogen is present almost entirely as ammonia. This ammonia reacts with hypochlorite ions to form monochloramine, which then reacts with phenol to produce the blue indophenol derivative .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure the consistent quality and yield of the dye. The use of automated systems and reactors helps in maintaining the desired conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: Indophenol blue undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: Substitution reactions can occur at the phenolic or amino groups of the molecule, often using halogenating agents or alkylating agents.
Major Products:
Oxidation: Oxidation of this compound typically leads to the formation of quinone derivatives.
Reduction: Reduction results in the formation of leuco indophenol, a colorless compound.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
Indophenol blue has a wide range of applications in scientific research:
Chemistry: It is used in colorimetric assays to measure the concentration of ammonia and other nitrogen-containing compounds in various samples.
Biology: The dye is used in histological staining to visualize cellular components and structures.
Medicine: this compound is employed in diagnostic tests to detect the presence of certain metabolites and enzymes.
Industry: The compound is used in the textile industry for dyeing fabrics and in the production of hair dyes.
Mechanism of Action
The mechanism of action of indophenol blue involves its ability to form colored complexes with nitrogen-containing compounds. In the Berthelot reaction, ammonia reacts with hypochlorite and phenol to form this compound. The blue color is due to the formation of a conjugated system within the molecule, which absorbs light in the visible spectrum. This property is exploited in colorimetric assays to measure the concentration of ammonia and other analytes .
Comparison with Similar Compounds
Dichlorophenol-indophenol (DCPIP): Used to determine the presence of vitamin C (ascorbic acid).
Phenol Red: A pH indicator commonly used in cell culture media.
Methylene Blue: Used as a dye in microbiology and as a redox indicator.
Uniqueness: Indophenol blue is unique due to its specific reactivity with ammonia and its ability to form a stable blue-colored complex. This makes it particularly useful in analytical chemistry for the detection and quantification of nitrogen-containing compounds .
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]iminonaphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(2)14-9-7-13(8-10-14)19-17-11-12-18(21)16-6-4-3-5-15(16)17/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZJGENLTNRAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059623 | |
Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132-31-0, 136023-77-3 | |
Record name | Indophenol blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indophenol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indophenol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136023773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indophenol blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-(dimethylamino)phenyl]imino]naphthalen-1(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOPHENOL BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFU74WR4XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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